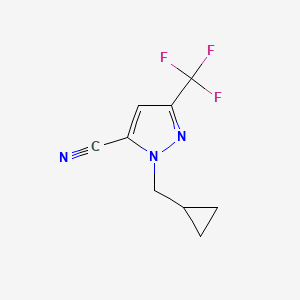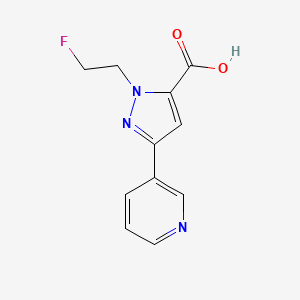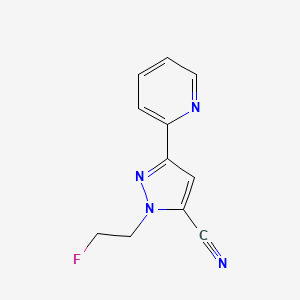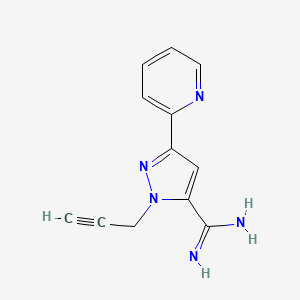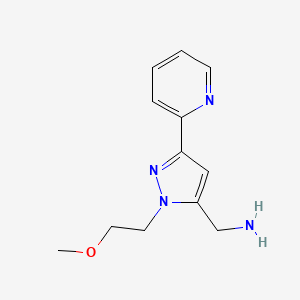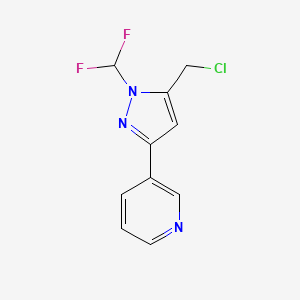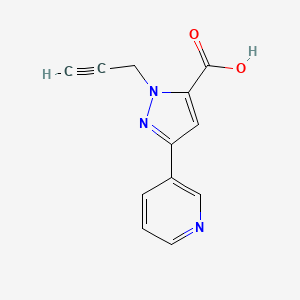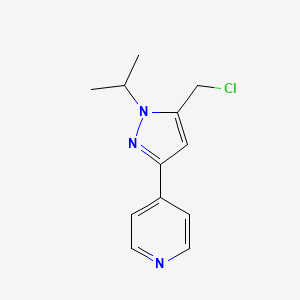![molecular formula C11H14N4O B1481593 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098092-53-4](/img/structure/B1481593.png)
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Vue d'ensemble
Description
The compound “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is a type of imidazo[1,2-b]pyrazole-7-carboxamide . It has been tested for cytotoxic activity against various leukemia cell lines, including Acute promyelocytic leukemia (HL-60), acute monocytic leukemia (THP-1), acute T-lymphoblastic leukemia (MOLT-4), biphenotypic B myelomonocytic leukemia (MV-4-11), and erythroleukemia (K-562) cells in vitro .
Molecular Structure Analysis
The molecular structure of “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide” has been confirmed by 1H NMR, 13C NMR, and HRMS analyses .Applications De Recherche Scientifique
Acute Myeloid Leukemia (AML) Treatment
This compound has been studied for its potential to induce differentiation-coupled apoptosis in immature myeloid cells, such as those found in AML. The treatment with this derivative leads to ERK phosphorylation, an early survival response, followed by an increase in Bcl-xlbright and pAktbright cells, indicating a pathway towards cellular differentiation .
Myeloid-Derived Suppressor Cells (MDSCs)
Similar to its effects on AML, the compound has been shown to affect MDSCs. By inducing Vav1 and the AP-1 complex, it elevates FOS, JUN, JUNB, and JUND, which are drivers of cellular differentiation. This suggests a potential application in modulating the immune response in cancer therapy .
Cytotoxic Activity Against Leukemia Cell Lines
The compound has demonstrated cytotoxic activity against a range of leukemia cell lines, including HL-60, THP-1, MOLT-4, MV-4-11, and K-562. It hampers the viability of these cells with varying potency, indicating its potential as a broad-spectrum anti-leukemic agent .
Induction of Apoptosis in Cancer Cells
Research has shown that this derivative can induce apoptosis in human leukemia cells at nanomolar concentrations. This is significant because it suggests that the compound can be effective at very low doses, which could potentially reduce side effects in therapeutic applications .
Toxicogenomic Study
A toxicogenomic study of the compound on sensitive leukemia cells revealed altered expression of sixteen genes. This indicates that the compound affects gene expression, which could be leveraged for targeted cancer therapies .
Differentiation-Coupled Apoptosis
The compound induces differentiation-coupled apoptosis, a process where cancer cells are driven to mature into a non-dividing state before undergoing apoptosis. This approach could be particularly useful for treating cancers that are resistant to traditional apoptosis-inducing agents .
Mécanisme D'action
Target of Action
It is known that pyrazole derivatives have historically been invaluable as a source of therapeutic agents . They have been reported to exhibit a wide range of drug-like properties and physiological and pharmacological activities .
Mode of Action
Pyrazole derivatives have been shown to exhibit various modes of action depending on their specific structure and the biological target they interact with .
Biochemical Pathways
It is known that pyrazole derivatives can affect a variety of biochemical pathways, depending on their specific structure and the biological target they interact with .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and overall therapeutic efficacy .
Result of Action
It is known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific structure and the biological target they interact with .
Action Environment
It is known that environmental factors can greatly influence the action and efficacy of a compound .
Propriétés
IUPAC Name |
1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-10(16)9-6-13-15-5-4-14(11(9)15)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMCIFWAOZQFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=C(C=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



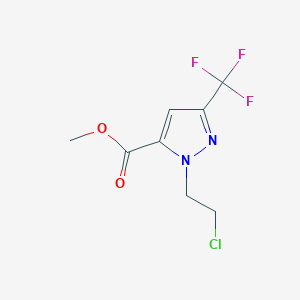
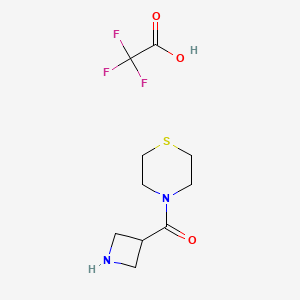
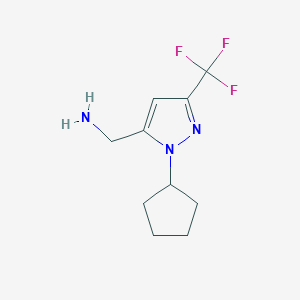

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1481515.png)
